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molecular formula C11H16O B8788664 2-Isopropyl-3,5-xylenol CAS No. 60834-80-2

2-Isopropyl-3,5-xylenol

Cat. No. B8788664
M. Wt: 164.24 g/mol
InChI Key: AXWIKVJVPDHROL-UHFFFAOYSA-N
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Patent
US04013473

Procedure details

63 g of propylene are introduced into 244 g of 3,5-dimethylphenol and 22 g of p-toluene sulphonic acid at 120° C. Thereupon the mixture is stirred at this temperature for 3 h. The catalyst is removed by washing with sodium hydrogen carbonate solution. Then the mixture is fractionated. At boiling point 120° C (12 mm Hg) 57 g of 3,5-dimethyl-2-isopropylphenol are obtained.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[CH3:4][C:5]1[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:1][C:2]1[C:8]([CH:9]([CH3:11])[CH3:10])=[C:7]([OH:12])[CH:6]=[C:5]([CH3:4])[CH:3]=1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C=CC
Name
Quantity
244 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
Thereupon the mixture is stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
WASH
Type
WASH
Details
by washing with sodium hydrogen carbonate solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=C(C=C(C1)C)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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